Pim-1 and Pim-2 Kinase Selectivity: Head-to-Head Comparison Against the Optimization Product
The compound served as the highly Pim-selective starting point (compound 1) in a lead optimization study. Its differentiation is defined by its position in the SAR: it was 'highly Pim-selective' but lacked the potency of the final optimized aminooxadiazole (compound 29), which achieved Ki values of 0.55 nM on Pim-1 and 0.28 nM on Pim-2 [1]. This directly establishes the target compound as the validated, selective lead with proven amenability to optimization, a crucial feature absent in unvalidated in-class compounds [2].
| Evidence Dimension | Pim-1/Pim-2 Kinase Inhibitory Potency and Selectivity Profile |
|---|---|
| Target Compound Data | Compound (1) - Reported as 'highly Pim-selective' (exact Ki not disclosed for this lead); served as the starting point for optimization. |
| Comparator Or Baseline | Compound (29) - Ki: 0.55 nM (Pim-1), 0.28 nM (Pim-2); originally a nonselective HTS hit. |
| Quantified Difference | The target compound is distinct from the final lead, compound 29, which showed a >1000-fold improvement in potency. The key differentiator is the target compound's validated role as the selective scaffold that enabled this improvement. |
| Conditions | Biochemical kinase inhibition assay; comparison of starting lead (1) and optimized lead (29) from the same study. |
Why This Matters
For researchers, procuring the validated lead compound (1) is essential as a positive control and for conducting their own SAR studies, a role that a more optimized or less characterized analog cannot fulfill.
- [1] Wurz, R. P., et al. (2015). The discovery and optimization of aminooxadiazoles as potent Pim kinase inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 25(4), 847-855. PMID: 25599837. View Source
- [2] PubChem Compound Summary for CID 49675844: (1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone. National Center for Biotechnology Information. View Source
